molecular formula C24H18ClNO4 B4706555 4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4706555
M. Wt: 419.9 g/mol
InChI Key: LITVZPFJTQHZBO-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CBOB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the family of oxazolone derivatives and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research areas. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases and pathways. Another advantage is its synthetic nature, which allows for easy modification and optimization of its structure. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its pharmacokinetic properties and reduce its toxicity. Additionally, more studies are needed to explore its therapeutic potential in other diseases such as cardiovascular disease and diabetes. Overall, this compound represents a promising compound for future research in various fields of medicine.

Scientific Research Applications

4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(4E)-4-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-28-20-7-4-6-18(13-20)23-26-21(24(27)30-23)14-17-5-2-3-8-22(17)29-15-16-9-11-19(25)12-10-16/h2-14H,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITVZPFJTQHZBO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
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4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
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4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
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4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.